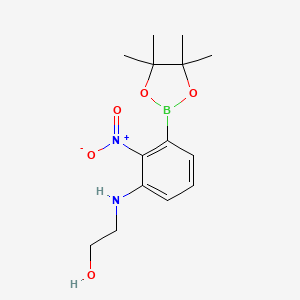![molecular formula C11H8BrFN2O2 B12073497 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromo-fluorophenyl group
Preparation Methods
The synthesis of 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the bromo-fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromo-fluorophenyl boronic acid is coupled with a pyrazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological studies: Researchers use this compound to study its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Methyl 2-bromo-2-(4-fluorophenyl)acetate: This compound also contains a bromo-fluorophenyl group but differs in its ester functionality.
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: This compound has a similar bromo-fluorophenyl group but includes additional functional groups that confer different properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrFN2O2 |
|---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrFN2O2/c12-10-3-9(13)2-1-7(10)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |
InChI Key |
TVRLBAHSNHJAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)







![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)




